2,3-Bis(4-bromophenyl)-2-butenedinitrile

Vue d'ensemble

Description

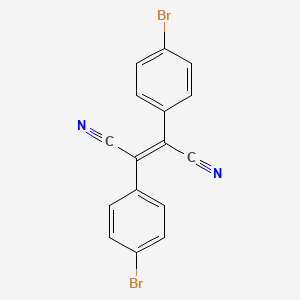

2,3-Bis(4-bromophenyl)-2-butenedinitrile is an organic compound characterized by the presence of two bromophenyl groups and two nitrile groups attached to a butene backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(4-bromophenyl)-2-butenedinitrile typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by a subsequent cyclization step to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Bis(4-bromophenyl)-2-butenedinitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitrile groups to amines.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Chemical Formula :

- Molecular Weight : 388.06 g/mol

- Appearance : Off-white powder/crystals

- Melting Point : 216 – 217 °C

The compound features two bromophenyl groups attached to a butenedinitrile backbone, contributing to its unique electronic properties and reactivity.

Organic Electronics

Organic Light-Emitting Diodes (OLEDs) :

2,3-Bis(4-bromophenyl)-2-butenedinitrile is utilized as a building block in the synthesis of materials for OLEDs. Its ability to facilitate efficient charge transfer and light emission makes it a critical component in the development of high-performance OLED devices. For instance, devices based on derivatives of this compound have demonstrated significant external quantum efficiency (up to 2.58%) and high fluorescence quantum yields .

Small Molecule Organic Solar Cells (SMOSCs) :

The compound serves as a dibromo bridging ligand in the construction of covalent organic frameworks (COFs) that enhance the efficiency of SMOSCs. Its structural properties allow for effective light absorption and charge separation, crucial for solar energy conversion .

Stimuli-Responsive Materials

The compound exhibits unique stimuli-responsive characteristics, such as color switching upon exposure to mechanical or thermal stimuli. It has been shown to change emission color from green to orange when subjected to grinding or heating . This property is exploited in the development of advanced materials for sensors and displays.

Molecular Frameworks

Covalent Organic Frameworks (COFs) :

As a ligand in COFs, this compound facilitates the formation of porous structures that are valuable in catalysis and gas storage applications. The incorporation of this compound into COFs enhances their stability and functionality .

Case Study 1: OLED Device Performance

A study demonstrated that an OLED device incorporating derivatives of this compound achieved a thin film quantum efficiency of 33% and crystal efficiency of 72%. These results highlight the compound's potential in enhancing device performance through improved charge transport properties .

Case Study 2: Color Switching Mechanism

Research on the stimuli-responsive behavior of this compound revealed that it can switch emission colors effectively under mechanical stress or thermal conditions. This property was utilized in developing novel sensors that respond to environmental changes by altering their visual output .

Mécanisme D'action

The mechanism by which 2,3-Bis(4-bromophenyl)-2-butenedinitrile exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzyme systems, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-Bis(4-methoxyphenyl)-2-butenedinitrile

- 2,3-Bis(4-chlorophenyl)-2-butenedinitrile

- 2,3-Bis(4-iodophenyl)-2-butenedinitrile

Uniqueness

2,3-Bis(4-bromophenyl)-2-butenedinitrile is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties.

Activité Biologique

2,3-Bis(4-bromophenyl)-2-butenedinitrile, also known as 2,3-bis(4-bromophenyl)fumaronitrile, is a compound of significant interest in organic chemistry and materials science. It has been explored for its unique properties and potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics. This article delves into the biological activity of this compound, summarizing key findings from recent studies.

- Chemical Formula : C16H8Br2N2

- Molecular Weight : 388.06 g/mol

- CAS Number : 82193-93-9

- Appearance : Off-white powder/crystals

- Melting Point : 216 – 217 °C

The biological activity of this compound is primarily attributed to its dual nitrile functionality, which enables it to interact with various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, making it a candidate for therapeutic applications. The exact molecular targets remain under investigation, but preliminary studies suggest that it may influence enzyme activity and receptor modulation.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. For instance, its structural similarity to other brominated compounds has been correlated with enhanced antibacterial activity due to increased electron density on the nitrogen-containing moieties .

Cytotoxicity and Cell Viability

Research has indicated that derivatives of this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cells, suggesting their potential as anticancer agents .

Study on Anticancer Properties

In a study published in MDPI, researchers synthesized cyano-substituted tetraphenylethylene derivatives using this compound as a central unit. These derivatives showed promising photophysical properties and exhibited selective cytotoxicity against specific cancer cell lines. The study concluded that the compound's structure significantly influences its biological activity .

Interaction with Metal Ions

Another investigation focused on the compound's ability to form complexes with various metal ions. These interactions were found to enhance fluorescence properties, which could be exploited in sensor applications. The study emphasized the importance of understanding these interactions for developing advanced materials with tailored functionalities.

Applications in Organic Electronics

The compound is extensively utilized in the development of organic electronic materials due to its favorable electronic properties. It serves as a ligand in covalent organic frameworks (COFs) and is integral to the performance of OLEDs and organic field-effect transistors (OFETs). Its ability to switch fluorescence colors under different stimuli further enhances its applicability in optoelectronic devices .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

(E)-2,3-bis(4-bromophenyl)but-2-enedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Br2N2/c17-13-5-1-11(2-6-13)15(9-19)16(10-20)12-3-7-14(18)8-4-12/h1-8H/b16-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHQRUSYDYNSTI-FOCLMDBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=C(C#N)C2=CC=C(C=C2)Br)C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C(=C(\C#N)/C2=CC=C(C=C2)Br)/C#N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315203-26-0 | |

| Record name | 2,3-Bis(4-bromophenyl)-2-butenedinitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.